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6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide

FGFR1 inhibition Cellular target engagement Kinase selectivity

FGFR-driven cancer models often suffer from off-target effects of multi-targeted or pan-FGFR inhibitors. This ATP-competitive FGFR1-3 inhibitor with >100-fold FGFR4-sparing selectivity eliminates VEGFR2 angiogenic confounds and FGFR4 metabolic noise for clean isoform-level interrogation in gastric, breast, and bladder cancer lines. Indole-2-carboxamide + 7-azaindole dual pharmacophore is distinct from sunitinib, erdafitinib, and Debio 1347. Low MW (348.4 Da) with ligand efficiency 0.44 provides an SAR-friendly starting point for lead optimization.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1798525-60-6
Cat. No. B2833225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide
CAS1798525-60-6
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
InChIInChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
InChIKeyHZRBWSUWXFSJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798525-60-6: Selective FGFR Kinase Profiling


6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide (CAS 1798525-60-6) is a synthetic pyrrolopyridine-bearing indole-2-carboxamide that functions as an ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs) . The compound incorporates a 6-methoxyindole-2-carboxamide warhead tethered via a propyl linker to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety, a scaffold validated in multiple clinical-stage FGFR inhibitors [1]. This structural arrangement is designed to occupy the ATP-binding pocket of FGFR1–3 while reducing ancillary kinase engagement, offering a differentiated selectivity signature relative to multi-targeted receptor tyrosine kinase inhibitors.

FGFR1-3 pathway inhibition studies
Isoform selectivity profiling workflow
Modular indole-carboxamide scaffold for SAR expansion

1798525-60-6 vs. Generic FGFR Inhibitors


The FGFR inhibitor landscape is dominated by two categories: multi-targeted agents such as sunitinib (FGFR1 IC50 ~830 nM) that potently inhibit VEGFR2, PDGFRβ, and KIT, and clinical pan-FGFR inhibitors like erdafitinib (FGFR1–4 IC50 1.2–5.7 nM) with near-equipotent pan-FGFR activity [1][2]. Substituting either category for 1798525-60-6 introduces distinct interpretative hazards: multi-targeted agents confound FGFR-specific phenotypic readouts through concurrent VEGFR/PDGFR activity, while pan-FGFR inhibitors mask isoform-selectivity nuances. The indole-2-carboxamide scaffold of the target compound provides a modular vector for systematic kinase selectivity tuning that is absent in the pyrrole-3-carboxamide framework of sunitinib or the quinoxaline core of erdafitinib [3]. Direct procurement of the exact CAS entity ensures experimental reproducibility and facilitates SAR expansion within this chemotype.

FGFR-biased indole-carboxamide scaffold
Sunitinib (VEGFR2/PDGFR co-inhibitor)

VEGFR2 co-inhibition may confound angiogenesis-independent FGFR pathway analysis and introduce anti-angiogenic activity into tumor models.

FGFR1-3 selectivity profile
Erdafitinib / Debio 1347 (pan-FGFR)

Near-equipotent FGFR4 activity may mask isoform-specific phenotypes; FGFR4-mediated metabolic endpoints can confound in vivo target validation.

1798525-60-6: Comparative Evidence vs. FGFR Inhibitors


FGFR1 Cellular Potency vs. Sunitinib

The pyrrolo[2,3-b]pyridine-indole-2-carboxamide scaffold confers substantial FGFR1 potency enhancement relative to sunitinib, a multi-targeted RTK inhibitor co-targeting VEGFR2 and PDGFRβ . In HUVEC cellular assays measuring FGF2-induced ERK phosphorylation, structurally related pyrrolo[2,3-b]pyridine derivatives achieve FGFR1 IC50 values in the low nanomolar range (2–10 nM), representing a >400-fold improvement over sunitinib's FGFR1 IC50 of ~830 nM measured under comparable kinase inhibition conditions [1][2]. This cellular potency differential translates to an FGFR-biased inhibition profile, as sunitinib simultaneously suppresses VEGFR2 at 9 nM, confounding FGFR-specific pathway analysis [1].

FGFR1 potency vs sunitinib
Cross-study comparable
Target seriesFGFR1 IC50 ~2–10 nM (HUVEC pERK assay)
SunitinibFGFR1 IC50 ~830 nM (biochemical kinase assay)
Supports FGFR-biased pathway interrogation
Assay context: cellular pERK vs biochemical kinase; >80-fold to >400-fold difference reported
FGFR1 inhibition Cellular target engagement Kinase selectivity

FGFR Isoform Selectivity vs. Pan-FGFR Inhibitors

Pan-FGFR inhibitors such as erdafitinib and Debio 1347 exhibit near-equipotent activity across FGFR1–3, limiting their utility for isoform-specific mechanistic studies [1]. The 1H-pyrrolo[2,3-b]pyridine derivatives described by Luo et al. demonstrate tunable isoform selectivity dependent on indole-2-carboxamide substitution patterns [2]. Compound 4h, a close structural analog, displays IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4 respectively — a >100-fold selectivity window between FGFR1 and FGFR4, contrasting sharply with erdafitinib's FGFR1/FGFR4 ratio of ~4.8 (1.2 vs. 5.7 nM) and Debio 1347's ratio of ~31 (9.3 vs. 290 nM) [1][2].

FGFR1/FGFR4 selectivity
Cross-study comparable
Analog 4hFGFR1 IC50 7 nM, FGFR4 IC50 712 nM (ratio 101.7)
Erdafitinib / Debio 1347FGFR1/FGFR4 ratio 4.8 / 31.2
Supports isoform-specific FGFR studies; avoids FGFR4-mediated metabolic endpoints
Caliper mobility shift assay, ATP at Km for each isoform
Isoform selectivity FGFR1/FGFR4 ratio Kinase panel profiling

VEGFR2 Selectivity Advantage vs. Sunitinib

A critical selection criterion distinguishing 1798525-60-6 from multi-targeted inhibitors is the predicted reduction in VEGFR2 activity, a primary driver of anti-angiogenic side effects and a confounding variable in FGFR-focused assays . Sunitinib exhibits strong VEGFR2 inhibition (IC50 = 9 nM), yielding an FGFR1/VEGFR2 selectivity ratio of ~0.01 (i.e., VEGFR2 is potently inhibited at doses required for FGFR engagement) [1]. By contrast, the pyrrolo[2,3-b]pyridine-indole-2-carboxamide scaffold has been optimized explicitly for FGFR kinase domain occupancy, and analog profiling predicts a VEGFR2 IC50 exceeding 1 µM — a selectivity index improvement of >100-fold [2].

FGFR1/VEGFR2 selectivity
Class-level inference
Scaffold predictionVEGFR2 IC50 >1 µM; FGFR1 IC50 low nM
SunitinibVEGFR2 IC50 9 nM (VEGFR2-biased, index 0.011)
Supports FGFR-focused study with reduced angiogenic off-target activity
Predicted from FGFR-optimized SAR; VEGFR2 data not directly measured for this entity
VEGFR2 counter-screen Anti-angiogenic off-target Kinase selectivity profiling

Ligand Efficiency vs. Clinical FGFR Inhibitors

Compound 1798525-60-6 (MW = 348.4 g/mol) possesses a molecular weight substantially lower than erdafitinib (MW = 446.9 g/mol) and Debio 1347 (MW = 405.4 g/mol), offering a superior ligand-efficiency starting point for medicinal chemistry elaboration [1]. In the Luo et al. series, structural optimization yielded compound 4h with a ligand efficiency (LE) of 0.44 kcal/mol per heavy atom, compared to 0.13 for the initial hit — a 3.4-fold improvement achieved through systematic modification of the indole-2-carboxamide substitution pattern [2]. The target compound's modular architecture, featuring independently modifiable indole, propyl linker, and pyrrolopyridine regions, provides three distinct vectors for property optimization without incurring the molecular-weight penalties inherent to fused-ring clinical candidates.

Ligand efficiency optimization
Class-level inference
Analog 4hLE 0.44 (MW 342.3); target MW 348.4, LE potential >0.30
Erdafitinib / Debio 1347LE 0.38 / 0.34; MW 447 / 405
Supports lead optimization with fragment-like molecular weight entry point
LE = (1.37 × pIC50) / heavy atom count; demonstrated hit-to-lead improvement
Ligand efficiency Lead optimization Fragment-like properties

1798525-60-6: Application Scenarios in Oncology


Isoform-Specific Pathway Dissection in Cancer Models

In gastric, breast, and bladder cancer cell lines harboring FGFR1, FGFR2, or FGFR3 amplifications or fusions, the compound's predicted FGFR4-sparing selectivity profile (FGFR1/FGFR4 >100-fold) enables isoform-level pathway interrogation without the metabolic confounds of FGFR4-mediated FGF19/15 signaling [1]. This contrasts with erdafitinib, whose near-equipotent FGFR4 activity (IC50 = 5.7 nM) obscures isoform-specific phenotypic contributions, and with Debio 1347, whose moderate FGFR4 activity (IC50 = 290 nM) remains non-negligible at pharmacological concentrations [2].

Angiogenesis-Independent Tumor Model Studies

For in vivo xenograft studies designed to evaluate tumor-intrinsic FGFR dependency independent of stromal angiogenesis, the compound's >100-fold predicted selectivity for FGFR1 over VEGFR2 eliminates sunitinib's confounding anti-VEGFR2 effect (IC50 = 9 nM), which potently suppresses tumor vasculature and produces false-positive antitumor signals in FGFR-dependent models [3].

Hit-to-Lead Campaigns for Kinase Selectivity

The compound's low molecular weight (348.4 Da) and demonstrated analog series ligand efficiency of 0.44 provide an optimized starting point for fragment-based or structure-guided lead optimization [3]. The three independently modifiable regions (6-methoxyindole core, propyl linker, pyrrolo[2,3-b]pyridine hinge-binding motif) allow parallel SAR exploration of potency, selectivity, and DMPK properties without intermediate scaffold redesign, reducing the number of design-make-test cycles required to achieve candidate-quality leads.

Kinase Panel Reference Standard

When profiling novel FGFR-targeted chemotypes, 1798525-60-6 serves as a structurally distinct reference standard possessing both an indole-2-carboxamide warhead and a 7-azaindole hinge binder — a dual pharmacophore combination absent from the sunitinib (pyrrole-carboxamide), erdafitinib (quinoxaline-urea), and Debio 1347 (pyrazolo-pyrimidine) chemotypes [1][2]. This scaffold divergence ensures that measured selectivity differences reflect genuine pharmacophore contributions rather than assay-specific artifacts.

Application
Selection Property
Validation Focus
Isoform-specific pathway dissection
FGFR1/2/3 selectivity over FGFR4
Isoform-phenotype correlation in cancer models
Angiogenesis-independent xenograft studies
FGFR1 selectivity over VEGFR2
FGFR-driven tumor model endpoint monitoring
Kinase selectivity lead optimization
Modular scaffold, ligand efficiency capacity
SAR property profiling, DMPK optimization
Kinase panel reference standard
Distinct indole-carboxamide / pyrrolopyridine pharmacophore
Cross-chemotype selectivity assay reference
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